

Drofenine Hydrochloride: A Technical Guide for Research Applications

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Compound of Interest		
Compound Name:	Drofenine hydrochloride	
Cat. No.:	B1670949	Get Quote

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Abstract

Drofenine hydrochloride is a versatile pharmacological agent with a multi-target profile, making it a valuable tool for a range of research applications. Primarily known as an antimuscarinic and antispasmodic compound, recent studies have elucidated its activity as a competitive butyrylcholinesterase (BChE) inhibitor, a selective transient receptor potential vanilloid 3 (TRPV3) channel agonist, and a potent inhibitor of the voltage-gated potassium channel Kv2.1. This technical guide provides an in-depth overview of **Drofenine hydrochloride**'s core pharmacology, detailed experimental protocols for its characterization, and a summary of its known effects on key signaling pathways, intended for researchers, scientists, and drug development professionals.

Core Pharmacology and Mechanism of Action

Drofenine hydrochloride's biological effects are attributed to its interaction with multiple molecular targets. Its classical antispasmodic effects are mediated by its antagonism of muscarinic acetylcholine receptors.[1] Additionally, it competitively inhibits butyrylcholinesterase, an enzyme involved in hydrolyzing choline esters.[1]

More recently, Drofenine has been identified as a selective agonist of the TRPV3 channel, a non-selective cation channel involved in thermosensation and pain perception.[2] It has



demonstrated selectivity for TRPV3 over other TRP channels such as TRPA1, TRPM8, TRPV1, TRPV2, and TRPV4.[2]

Furthermore, research has highlighted Drofenine as an inhibitor of the Kv2.1 potassium channel.[3] This inhibition has been linked to downstream modulation of critical signaling pathways, including the NF-kB and AMPK pathways, suggesting its potential in investigating neuroinflammatory and metabolic processes.[3][4]

Physicochemical Properties & Data Presentation

Property	Value	
IUPAC Name	2-(diethylamino)ethyl 2-cyclohexyl-2- phenylacetate;hydrochloride	
CAS Number	548-66-3	
Molecular Formula	C20H32CINO2	
Molecular Weight	353.9 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (≥75 mg/mL) and Water (≥33.3 mg/mL)	

Table 1: Pharmacological Data

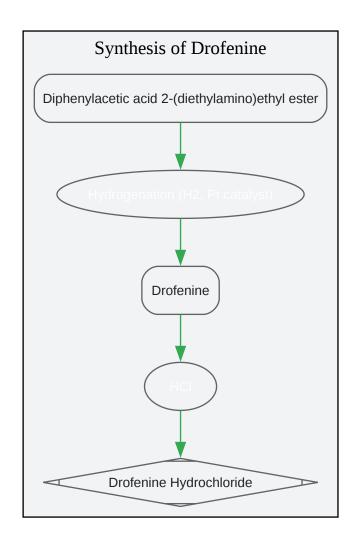


Target	Action	Species/Cell Line	Value (µM)	Assay Type
Muscarinic M1 Receptor	Antagonist	Guinea Pig Cortical Slices	pA2 = 8.15	Inositol Phosphate Accumulation
Butyrylcholineste rase (BChE)	Competitive Inhibitor	Human Serum	Ki = 3	Enzyme Inhibition Assay
TRPV3	Agonist	HEK293 (overexpressing)	EC50 = 205	Calcium Flux Assay
TRPV3	Agonist	HaCaT Cells	EC50 = 605	Calcium Flux Assay
TRPA1, M8, V1, V2, V4	No Activity	HEK293 (overexpressing)	Up to 1000	Calcium Flux Assay
Kv2.1	Inhibitor	N/A	N/A	Electrophysiolog y

Synthesis

A common synthetic route to **Drofenine hydrochloride** involves the hydrogenation of 2-(diethylamino)ethyl 2-phenylacetate. A general representation of this process is outlined below. For a more detailed, step-by-step procedure, researchers should refer to relevant synthetic chemistry literature.





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A simplified workflow for the synthesis of **Drofenine hydrochloride**.

Experimental Protocols Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the well-established Ellman's method for measuring cholinesterase activity.

Materials:

Drofenine hydrochloride



- Butyrylcholinesterase (BChE) from equine serum
- S-Butyrylthiocholine chloride (BTCh)
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- 0.1 M Sodium Phosphate Buffer (pH 8.0)
- DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Prepare stock solutions of Drofenine hydrochloride in DMSO.
- In a 96-well plate, add 140 μL of 0.1 M sodium phosphate buffer (pH 8.0) to each well.
- Add 20 μL of the **Drofenine hydrochloride** solution (or DMSO for control) at various concentrations.
- Add 20 μL of BChE solution (e.g., 0.09 units/mL).
- Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
- Add 10 μL of 10 mM DTNB to each well.
- Initiate the reaction by adding 10 μL of 14 mM BTCh.
- Immediately measure the absorbance at 412 nm at regular intervals for at least 5 minutes using a microplate reader.
- Calculate the rate of reaction. The percent inhibition is determined by comparing the rates of Drofenine-treated wells to the control wells.
- The Ki value can be determined by performing the assay with varying concentrations of both the substrate (BTCh) and the inhibitor (**Drofenine hydrochloride**) and fitting the data to the



appropriate enzyme inhibition model.



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Workflow for the butyrylcholinesterase (BChE) inhibition assay.

TRPV3 Activation Assay (Calcium Flux)

This protocol describes a cell-based calcium flux assay to measure the agonist activity of **Drofenine hydrochloride** on TRPV3 channels.

Materials:

- HEK293 cells stably overexpressing human TRPV3
- HaCaT cells (endogenously express TRPV3)
- Culture medium (e.g., DMEM with 10% FBS)
- Fluo-4 AM or other suitable calcium indicator dye
- Pluronic F-127
- · Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Drofenine hydrochloride
- Ionomycin (positive control)
- 96- or 384-well black-walled, clear-bottom plates
- Fluorescence plate reader with automated liquid handling

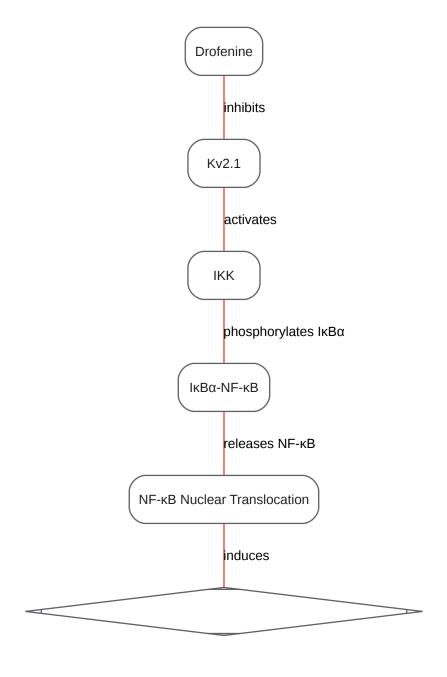


Procedure:

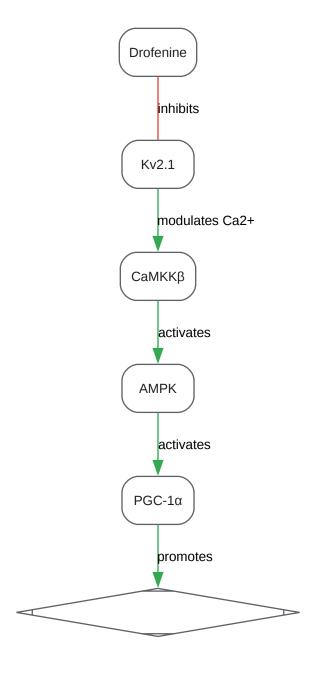
- Seed the TRPV3-expressing HEK293 cells or HaCaT cells in the microplates and grow to confluency.
- Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
- Remove the culture medium and add the loading buffer to the cells.
- Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.
- Wash the cells with HBSS to remove excess dye.
- Prepare serial dilutions of **Drofenine hydrochloride** in HBSS in a separate plate.
- Place the cell plate in the fluorescence plate reader.
- Establish a baseline fluorescence reading.
- Use the automated liquid handling to add the **Drofenine hydrochloride** solutions to the cell plate.
- Immediately begin recording the fluorescence intensity over time.
- After the response to Drofenine has been measured, add a saturating concentration of lonomycin to determine the maximum calcium response.
- The change in fluorescence is proportional to the intracellular calcium concentration. Data
 can be normalized to the maximum response and used to generate a dose-response curve
 to calculate the EC50 value.











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